molecular formula C19H19NO2 B4402450 2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline

2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B4402450
M. Wt: 293.4 g/mol
InChI Key: UXQYLZXRXHNSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline, also known as A-425619, is a small molecule that has been studied for its potential use in treating various medical conditions. This compound has shown promise in scientific research, particularly in the areas of pain management and neurological disorders.

Mechanism of Action

The mechanism of action of 2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with certain receptors in the brain and nervous system. Specifically, this compound has been shown to bind to the sigma-1 receptor, which is involved in regulating pain, mood, and memory. By binding to this receptor, this compound may be able to modulate the activity of certain neurotransmitters, leading to its observed effects in animal models.
Biochemical and Physiological Effects:
In addition to its effects on pain and neurological disorders, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, which may make it useful in treating conditions such as rheumatoid arthritis. Additionally, this compound has been shown to have antioxidant effects, which may help protect against cellular damage and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline in laboratory experiments is that it is a small molecule that can be easily synthesized and purified. Additionally, this compound has been well-studied in animal models, which may make it easier to design experiments and interpret results. However, one limitation of using this compound is that its effects may vary depending on the specific model system and experimental conditions used.

Future Directions

There are several potential future directions for research involving 2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline. For example, researchers may investigate its potential use in treating other medical conditions, such as depression or anxiety. Additionally, further studies may be needed to better understand the mechanism of action of this compound, as well as its potential side effects and toxicity. Finally, researchers may explore the use of this compound in combination with other drugs or therapies, in order to enhance its effectiveness or reduce potential side effects.

Scientific Research Applications

2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline has been the subject of numerous scientific studies, with researchers investigating its potential use in treating a variety of medical conditions. One area of interest is pain management, as this compound has been shown to have analgesic effects in animal models. Additionally, this compound has been studied for its potential use in treating neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(3-prop-2-enoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-2-12-22-18-9-5-8-16(13-18)19(21)20-11-10-15-6-3-4-7-17(15)14-20/h2-9,13H,1,10-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQYLZXRXHNSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.